N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide
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Overview
Description
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a cyanocyclobutyl group, a dihydroindene sulfonyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl group.
Introduction of the dihydroindene sulfonyl group: This step involves the sulfonylation of a dihydroindene derivative to introduce the sulfonyl group.
Coupling of the intermediates: The cyanocyclobutyl intermediate is then coupled with the dihydroindene sulfonyl intermediate under specific reaction conditions to form the desired compound.
N-methylation: The final step involves the methylation of the amide nitrogen to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)propanamide: Lacks the N-methyl group.
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-ethylpropanamide: Contains an ethyl group instead of a methyl group.
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylbutanamide: Contains a butanamide moiety instead of a propanamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-20(18(13-19)9-3-10-18)17(21)8-11-24(22,23)16-7-6-14-4-2-5-15(14)12-16/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSNMGKYEYGRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCS(=O)(=O)C1=CC2=C(CCC2)C=C1)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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